Tetraallyloxysilane
Overview
Description
Tetraallyloxysilane, also known as tetrakis(allyloxy)silane, is an organosilicon compound with the molecular formula C12H20O4Si. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its ability to form linear and branched carbosiloxane dendrimers through hydrosilylation and alcoholysis cycles .
Scientific Research Applications
Tetraallyloxysilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame-retardant coatings and resins
Safety and Hazards
When handling Tetraallyloxysilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Tetraallyloxysilane is primarily used as a chemical intermediate . It is particularly used in the synthesis of flame-retardant resins . The primary target of this compound is the resin material, specifically unsaturated polyester resin (UPE), where it acts as a flame retardant co-curing agent .
Mode of Action
This compound interacts with the resin material during the synthesis process. It is incorporated into the resin structure, thereby enhancing its flame-retardant properties . The exact molecular interactions between this compound and the resin material are complex and may involve various chemical reactions.
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of flame-retardant resins . The compound is involved in the polymerization process, leading to the formation of a resin with enhanced flame-retardant properties.
Pharmacokinetics
Its physical and chemical properties such as boiling point, density, and refractive index have been documented .
Result of Action
The primary result of this compound’s action is the formation of a flame-retardant resin. This resin, known as allyloxysilane-unsaturated polyester (AUPE), exhibits enhanced thermal degradation and flame retardancy properties compared to pure unsaturated polyester resin (UPE) . This makes AUPE a valuable material for applications requiring high flame resistance.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the synthesis of AUPE from this compound and UPE must be carried out under controlled conditions to ensure the proper formation of the flame-retardant resin . Additionally, the safety data sheet for this compound indicates that contact with water and moisture generates allyl alcohol, a lachrymator with moderate toxicity . Therefore, it is crucial to handle and store this compound properly to ensure its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that Tetraallyloxysilane can participate in various chemical reactions due to its structure
Cellular Effects
It is known that this compound can cause irritation to the respiratory tract and skin upon exposure
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It is known that this compound can interact with other molecules due to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraallyloxysilane can be synthesized through the reaction of allyl alcohol with silicon tetrachloride. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction is as follows: [ \text{SiCl}_4 + 4 \text{C}_3\text{H}_5\text{OH} \rightarrow \text{Si(OCH}_2\text{CH=CH}_2\text{)}_4 + 4 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reactants .
Types of Reactions:
Hydrosilylation: this compound undergoes hydrosilylation reactions, where it reacts with hydrosilanes to form carbosiloxane dendrimers.
Alcoholysis: The compound can also undergo alcoholysis, where it reacts with alcohols to form various siloxane derivatives.
Common Reagents and Conditions:
Hydrosilanes: Used in hydrosilylation reactions.
Alcohols: Used in alcoholysis reactions.
Catalysts: Platinum-based catalysts are commonly used in hydrosilylation reactions.
Major Products:
Carbosiloxane Dendrimers: Formed through hydrosilylation.
Siloxane Derivatives: Formed through alcoholysis
Comparison with Similar Compounds
Tetraallyl orthosilicate: Similar in structure and reactivity.
Tetravinylsilane: Another organosilicon compound with similar applications.
Tri(ethylene glycol) divinyl ether: Used in similar chemical reactions.
Uniqueness: Tetraallyloxysilane is unique due to its ability to form both linear and branched carbosiloxane dendrimers, which are valuable in various industrial applications. Its reactivity with hydrosilanes and alcohols also sets it apart from other similar compounds .
Properties
IUPAC Name |
tetrakis(prop-2-enyl) silicate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-8H,1-4,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAIGLXMIMWFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO[Si](OCC=C)(OCC=C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061439 | |
Record name | Tetraallyl orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-43-2 | |
Record name | Silicic acid (H4SiO4) tetra-2-propen-1-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraallyloxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraallyloxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silicic acid (H4SiO4), tetra-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraallyl orthosilicate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraallyl orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAALLYLOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWO69KV5RZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the interaction between Tetraallyloxysilane and Copper Chloride?
A1: The research paper [] describes the formation of a unique π-complex between this compound and Copper Chloride. The allyl groups (–CH2–CH=CH2) of this compound engage in π-bonding with the copper atoms in CuCl. This results in a complex with a crystal structure characterized by five CuCl molecules interacting with one molecule of this compound []. This type of interaction is interesting as it highlights the potential of this compound to act as a ligand in coordination chemistry, opening avenues for further research into its potential applications as a building block for novel materials.
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